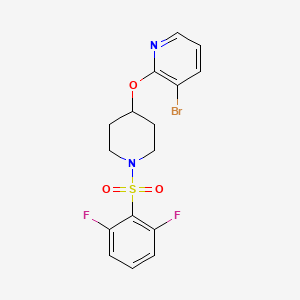

3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Description

3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS: 1448048-25-6) is a brominated pyridine derivative with a molecular formula of C₁₆H₁₅BrF₂N₂O₃S and a molecular weight of 433.2677 g/mol . The compound features a pyridine core substituted with a bromine atom at the 3-position and a piperidin-4-yloxy group at the 2-position, further modified by a 2,6-difluorophenylsulfonyl moiety.

Synthetic routes for analogous bromopyridines often involve nucleophilic substitution, Suzuki couplings, or sulfonylation reactions, as inferred from studies on related compounds . Characterization typically employs ¹H NMR, IR spectroscopy, and melting point analysis to confirm purity and structural integrity .

Properties

IUPAC Name |

3-bromo-2-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrF2N2O3S/c17-12-3-2-8-20-16(12)24-11-6-9-21(10-7-11)25(22,23)15-13(18)4-1-5-14(15)19/h1-5,8,11H,6-7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWIOWBHYFAFCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrF2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. This often involves the formation of a sulfonyl chloride intermediate, which is then reacted with a piperidine derivative.

-

Coupling with Pyridine: : The piperidine intermediate is then coupled with a brominated pyridine derivative. This step usually employs a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

-

Final Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions:

-

Oxidation and Reduction: : The sulfonyl group can participate in redox reactions, potentially altering the compound’s electronic properties.

-

Hydrolysis: : The ether bond linking the piperidine and pyridine rings can be cleaved under acidic or basic conditions, leading to the formation of the respective alcohol and phenol derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as DMF or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

Substituted Pyridines: Depending on the nucleophile used, various substituted pyridines can be obtained.

Alcohol and Phenol Derivatives: Resulting from the hydrolysis of the ether bond.

Scientific Research Applications

Chemistry

In chemistry, 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its sulfonyl group is particularly useful for probing enzyme active sites and protein-ligand interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The presence of the difluorophenyl sulfonyl group suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorophenyl sulfonyl group can form strong interactions with amino acid residues in protein active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key structural analogs, identified via similarity metrics (0.89–0.96), include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score |

|---|---|---|---|---|

| 3-Bromo-2-((1-((2,6-difluorophenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | C₁₆H₁₅BrF₂N₂O₃S | 433.27 | Bromo, difluorophenylsulfonyl, piperidine | Reference |

| 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-ol | C₆H₂Br₂F₃NO | 333.90 (estimated) | Dibromo, trifluoromethyl, hydroxyl | 0.95 |

| 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine | C₇H₅BrF₃NO | 264.03 (estimated) | Bromo, methoxy, trifluoromethyl | 0.89 |

| 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one | C₆H₃BrF₃NO | 241.00 (estimated) | Bromo, trifluoromethyl, ketone | 0.96 |

Notes:

- Bromine positioning : The target compound’s single bromine at C3 contrasts with dibromo analogs (e.g., 3,5-dibromo derivatives), which may alter electronic properties and steric bulk .

- Sulfonylpiperidine vs.

- Functional groups : Hydroxyl, methoxy, or ketone substituents in analogs influence hydrogen-bonding capacity and metabolic stability .

Physicochemical Properties

- Melting points : Brominated pyridines with sulfonamide or piperidine groups (e.g., compounds in ) exhibit elevated melting points (268–287°C) due to hydrogen bonding and crystalline packing . The target compound’s sulfonyl group likely contributes to similar thermal stability.

- Synthetic yields : Yields for complex bromopyridines range from 67–81% , suggesting comparable efficiency for the target compound’s synthesis.

- Spectroscopic profiles : ¹H NMR chemical shifts for piperidine (δ ~2.5–3.5 ppm) and aromatic protons (δ ~7.0–8.5 ppm) align with reported analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.